molecular formula C4H4N2O3S B13469883 (5-Nitroisothiazol-3-yl)methanol

(5-Nitroisothiazol-3-yl)methanol

Cat. No.: B13469883
M. Wt: 160.15 g/mol
InChI Key: FKHCCGFTRRSYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Nitroisothiazol-3-yl)methanol is a chemical compound with the molecular formula C4H4N2O3S and a molecular weight of 160.15 g/mol It is characterized by the presence of a nitro group attached to an isothiazole ring, which is further connected to a methanol group

Preparation Methods

The synthesis of (5-Nitroisothiazol-3-yl)methanol typically involves the nitration of isothiazole derivatives followed by reduction and subsequent functionalization. One common method involves the nitration of isothiazole using a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group. The resulting nitroisothiazole is then reduced using a suitable reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid to yield the corresponding amine. Finally, the amine is treated with formaldehyde to introduce the methanol group, resulting in the formation of this compound .

Chemical Reactions Analysis

(5-Nitroisothiazol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or sodium ethoxide.

    Condensation: The methanol group can participate in condensation reactions with aldehydes or ketones to form various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(5-Nitroisothiazol-3-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Nitroisothiazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of key enzymes or the disruption of cellular processes, ultimately leading to the compound’s biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

(5-Nitroisothiazol-3-yl)methanol can be compared with other similar compounds, such as:

    Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar chemical reactivity.

    Nitroaromatic compounds: Compounds like nitrobenzene and nitrothiophene also contain nitro groups and undergo similar chemical reactions.

    Methanol derivatives: Compounds such as benzyl alcohol and phenylmethanol share the methanol functional group and exhibit similar reactivity in condensation and substitution reactions.

The uniqueness of this compound lies in its combination of the nitro group, isothiazole ring, and methanol group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C4H4N2O3S

Molecular Weight

160.15 g/mol

IUPAC Name

(5-nitro-1,2-thiazol-3-yl)methanol

InChI

InChI=1S/C4H4N2O3S/c7-2-3-1-4(6(8)9)10-5-3/h1,7H,2H2

InChI Key

FKHCCGFTRRSYAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=C1CO)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.